Cyclohept-4-enecarboxylic acid
Overview
Description
Cyclohept-4-enecarboxylic acid is a useful research compound. Its molecular formula is C8H12O2 and its molecular weight is 140.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 158708. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Properties
Cyclohept-4-enecarboxylic acid has been a subject of interest in various chemical synthesis studies. For instance, Dean et al. (1968) explored its reaction with sulfuric acid, which led to improved preparation methods for specific lactones and provided insights into the chemical and light absorption properties of the resulting compounds (Dean et al., 1968). Similarly, Yoon and Cho (2015) demonstrated a palladium-catalyzed cyclization of related acids, highlighting its potential in creating complex organic structures (Yoon & Cho, 2015).
Role in Organic Electrochemical Reactions
The acid's derivatives have been studied for their behavior in electro-organic reactions. Hawkes et al. (1976) investigated the oxidation of cyclohex-2-enecarboxylate ions, revealing the dependency of products on carboxylate concentration and shedding light on the mechanisms of these reactions (Hawkes et al., 1976).
Conformational Analysis and Foldamer Building Blocks
In biochemical research, derivatives of this compound have been utilized as building blocks for foldamers – structures that mimic biological macromolecules. Kwon et al. (2015) explored cis-2-Aminocyclohex-4-enecarboxylic acid as a new component for helical foldamers, contributing to the understanding of these synthetic structures in mimicking biological molecules (Kwon et al., 2015).
Stereoselective Synthesis
Research into the stereoselective synthesis of compounds has also involved this acid. For example, Ghatak et al. (1976) studied the stereochemically controlled synthesis of certain bicyclic compounds, showcasing the acid's role in producing structurally specific organic molecules (Ghatak et al., 1976).
Catalysis and Reaction Mechanisms
Further investigations include understanding the role of this compound in catalysis and reaction mechanisms. Utley et al. (1995) conducted studies on the electrochemical hydrodimerisation of methyl 4-tert-Butylcyclohex-1-enecarboxylate, providing insights into the reaction mechanisms and stereochemistry of such processes (Utley et al., 1995).
Mechanism of Action
Mode of Action
The compound likely interacts with its targets through its carboxylic acid group, which can donate a proton, accept a pair of electrons, and form hydrogen bonds .
Pharmacokinetics
Cyclohept-4-enecarboxylic acid has high gastrointestinal absorption and is BBB permeant . The compound has a log Kp (skin permeation) of -6.0 cm/s .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the compound should be stored sealed in dry conditions at 2-8°C . Its solubility can also affect its action and efficacy .
Properties
IUPAC Name |
cyclohept-4-ene-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c9-8(10)7-5-3-1-2-4-6-7/h1-2,7H,3-6H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVALBWJIVQGSGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00303523 | |
Record name | Cyclohept-4-enecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00303523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1614-73-9 | |
Record name | 1614-73-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158708 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cyclohept-4-enecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00303523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.